molecular formula C23H19ClFN3O4S B2937628 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1031619-52-9

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2937628
CAS No.: 1031619-52-9
M. Wt: 487.93
InChI Key: NOVSCQGNVNSTSI-UHFFFAOYSA-N
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Description

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide (molecular formula: C₂₃H₁₉ClFN₃O₃S; molecular weight: 471.9 g/mol) features a sulfonated benzo[e][1,2,3]thiadiazine core substituted with a 2-fluorophenyl group at position 4 and a chlorine atom at position 4. The acetamide side chain is linked to a 4-methoxybenzyl group, which enhances solubility due to the electron-donating methoxy substituent . This structural motif is common in bioactive molecules, particularly in acetylcholinesterase inhibitors and heterocyclic pharmaceuticals .

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O4S/c1-32-17-9-6-15(7-10-17)13-26-22(29)14-28-27-23(18-4-2-3-5-20(18)25)19-12-16(24)8-11-21(19)33(28,30)31/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVSCQGNVNSTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide is a derivative of benzo[e][1,2,3]thiadiazine and has garnered attention for its potential biological activities. This article will explore its synthesis, pharmacological properties, and biological activity based on recent studies.

  • Molecular Formula : C19H19ClF N3O3S
  • Molecular Weight : 410.88 g/mol
  • CAS Number : 1031557-71-7

Synthesis

The synthesis of this compound typically involves the reaction of substituted benzaldehydes with thiadiazine derivatives under specific conditions. The synthetic pathway often includes steps such as:

  • Formation of the thiadiazine core.
  • Substitution reactions to introduce the chloro and fluorophenyl groups.
  • Final acetamide formation.

Pharmacological Properties

Research indicates that the compound exhibits various pharmacological activities:

Anticancer Activity

Several studies have highlighted its potential as an anticancer agent:

  • Cell Line Studies : The compound has shown significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating high potency in inducing apoptosis through pathways involving P53 and caspases .
  • Mechanism of Action : It disrupts microtubule formation in cancer cells, which is critical for cell division .

Antibacterial Activity

The compound has demonstrated antibacterial properties against several pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .

Bacteria TestedInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12
Klebsiella pneumoniae16

Enzyme Inhibition

The compound exhibits inhibitory effects on certain enzymes:

  • PARP-1 Inhibition : An IC50 of 0.88 μg/mL was reported, indicating significant potential in cancer therapy by targeting DNA repair mechanisms .
  • Alkaline Phosphatase Inhibition : It showed notable inhibition against tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to various diseases including cancer .

Case Studies

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with the compound led to a 38-fold increase in apoptosis compared to control groups. This was attributed to increased expression of pro-apoptotic genes and decreased anti-apoptotic factors .
  • Microtubule Disruption : In A549 lung cancer cells, the compound was shown to prevent tubulin polymerization, leading to disrupted microtubule networks which are essential for mitosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle and Substituent Variations

The benzo[e][1,2,3]thiadiazine-1,1-dioxide core is a defining feature shared with analogs. Key differences arise in substituent patterns and side-chain modifications:

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₂₃H₁₉ClFN₃O₃S 6-Cl, 4-(2-fluorophenyl), N-(4-methoxybenzyl) 471.9 Enhanced solubility via methoxy group; sulfone stabilizes electronic structure
N-(2,6-Dimethylphenyl) Analog C₂₃H₁₉ClFN₃O₃S 6-Cl, 4-(2-fluorophenyl), N-(2,6-dimethylphenyl) 471.9 Methyl groups increase lipophilicity; potential metabolic stability
N-(4-Chloro-2-fluorophenyl) Thioacetamide C₁₇H₁₅ClFN₃O₃S₂ 4-Cl-2-F-phenyl, thioether linkage 427.9 Thio group may enhance reactivity; reduced steric bulk
2-Chloro-N-(4-trifluoromethylphenyl)acetamide C₉H₆ClF₃NO N-(4-CF₃-phenyl) 233.6 Trifluoromethyl improves metabolic resistance; simpler scaffold
Key Observations:

Solubility and Polarity : The 4-methoxybenzyl group in the target compound likely improves aqueous solubility compared to the 2,6-dimethylphenyl analog, where methyl groups increase hydrophobicity .

Steric and Reactivity Profiles : The thioether linkage in the C₁₇H₁₅ClFN₃O₃S₂ analog () introduces a flexible sulfur atom, which may alter conformational dynamics or redox reactivity compared to the target compound’s acetamide linkage .

Crystallographic and Conformational Analysis

  • Software Tools : Structures of these compounds are typically resolved using SHELX or OLEX2 , with enantiomorph-polarity parameters (e.g., Rogers’ η or Flack’s x) ensuring accurate chiral assignments .
  • Crystal Packing : The 4-methoxybenzyl group in the target compound may participate in hydrogen bonding or π-π stacking, influencing crystallinity and stability .

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